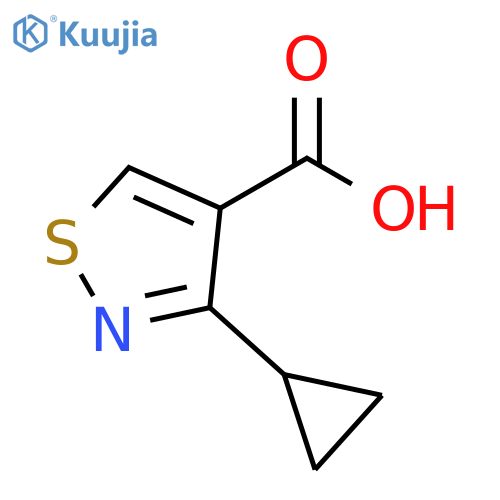Cas no 1524200-46-1 (3-cyclopropyl-1,2-thiazole-4-carboxylic acid)

1524200-46-1 structure
商品名:3-cyclopropyl-1,2-thiazole-4-carboxylic acid
CAS番号:1524200-46-1
MF:C7H7NO2S
メガワット:169.200980424881
CID:5404041
3-cyclopropyl-1,2-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-cyclopropyl-1,2-thiazole-4-carboxylic acid
-
- インチ: 1S/C7H7NO2S/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
- InChIKey: AWDBELSCLMOVPI-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(O)=O)C(C2CC2)=N1
3-cyclopropyl-1,2-thiazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7079540-1.0g |
3-cyclopropyl-1,2-thiazole-4-carboxylic acid |
1524200-46-1 | 95% | 1.0g |
$1086.0 | 2023-07-09 | |
| 1PlusChem | 1P028L0I-500mg |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 500mg |
$1109.00 | 2024-06-20 | |
| 1PlusChem | 1P028L0I-1g |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 1g |
$1405.00 | 2024-06-20 | |
| 1PlusChem | 1P028L0I-250mg |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 250mg |
$727.00 | 2024-06-20 | |
| Aaron | AR028L8U-100mg |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 100mg |
$542.00 | 2025-02-16 | |
| Aaron | AR028L8U-10g |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 10g |
$6443.00 | 2023-12-15 | |
| Aaron | AR028L8U-5g |
3-cyclopropyl-1,2-thiazole-4-carboxylicacid |
1524200-46-1 | 95% | 5g |
$4353.00 | 2023-12-15 | |
| Enamine | EN300-7079540-0.5g |
3-cyclopropyl-1,2-thiazole-4-carboxylic acid |
1524200-46-1 | 95% | 0.5g |
$847.0 | 2023-07-09 | |
| Enamine | EN300-7079540-2.5g |
3-cyclopropyl-1,2-thiazole-4-carboxylic acid |
1524200-46-1 | 95% | 2.5g |
$2127.0 | 2023-07-09 | |
| Enamine | EN300-7079540-0.1g |
3-cyclopropyl-1,2-thiazole-4-carboxylic acid |
1524200-46-1 | 95% | 0.1g |
$376.0 | 2023-07-09 |
3-cyclopropyl-1,2-thiazole-4-carboxylic acid 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1524200-46-1 (3-cyclopropyl-1,2-thiazole-4-carboxylic acid) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
